(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid
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Overview
Description
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is a complex organic compound that features a thiopyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid typically involves multiple steps. One common approach is the bromination of 3,4-dihydro-2H-thiopyran derivatives, which can lead to the formation of bromo-substituted thiopyrans . These intermediates can then undergo further functionalization to introduce the amino and oxidotetrahydro groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, N-bromosuccinimide for selective bromination, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to monobromo derivatives, while oxidation can introduce sulfoxide or sulfone groups .
Scientific Research Applications
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The thiopyran ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A related compound with a similar thiopyran ring structure.
2-Amino-N-(1-oxidotetrahydro-2H-thiopyran-4-yl)ethanesulfonamide: Another compound featuring the oxidotetrahydrothiopyran moiety.
Uniqueness
(S)-3-Amino-2-((1-oxidotetrahydro-2H-thiopyran-4-yl)amino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Properties
Molecular Formula |
C8H16N2O3S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(1-oxothian-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c9-5-7(8(11)12)10-6-1-3-14(13)4-2-6/h6-7,10H,1-5,9H2,(H,11,12)/t6?,7-,14?/m0/s1 |
InChI Key |
LPWUEALCKNTODA-KNFAZQFGSA-N |
Isomeric SMILES |
C1CS(=O)CCC1N[C@@H](CN)C(=O)O |
Canonical SMILES |
C1CS(=O)CCC1NC(CN)C(=O)O |
Origin of Product |
United States |
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